15-keto Fluprostenol 15-keto Fluprostenol Fluprostenol is an F-series prostaglandin analog which has been approved for many years as a luteolytic in veterinary animals. The isopropyl ester of fluprostenol (travoprost) was recently introduced as an ocular hypotensive drug. Oxidation of the C-15 hydroxyl group of fluprostenol produces 15-keto fluprostenol. 15-keto Fluprostenol is a potential metabolite of fluprostenol when administered to animals. 15-keto Fluprostenol is also one of the common minor impurities found in commercial preparations of the bulk drug compound. Products of β-oxidation account for most of the metabolites of fluprostenol recovered in plasma and urine. However, 15-keto fluprostenol is a minor metabolite, and one which could be enhanced in situations where β-oxidation is reduced.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0211445
InChI: InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1
SMILES: O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/C(COC2=CC(C(F)(F)F)=CC=C2)=O)[C@H](O)C1
Molecular Formula: C23H27F3O6
Molecular Weight: 456.5

15-keto Fluprostenol

CAS No.:

Cat. No.: VC0211445

Molecular Formula: C23H27F3O6

Molecular Weight: 456.5

* For research use only. Not for human or veterinary use.

15-keto Fluprostenol -

Specification

Molecular Formula C23H27F3O6
Molecular Weight 456.5
Standard InChI InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,18-21,28-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t18-,19-,20+,21-/m1/s1
Standard InChI Key KWTWHYQJNRDZOJ-XXAASLTGSA-N
SMILES O[C@@H]1[C@H](C/C=CCCCC(O)=O)[C@@H](/C=C/C(COC2=CC(C(F)(F)F)=CC=C2)=O)[C@H](O)C1

Introduction

Chemical Properties and Structural Characteristics

Molecular Identity

15-Keto Fluprostenol has the molecular formula C₂₆H₃₅F₃O₅ and a molecular weight of 498.5 g/mol . Its structure includes:

  • Core Prostanoid Backbone: A bicyclic cyclopentane ring with substituents at positions 2 and 7.

  • Functional Groups:

    • A 15-keto group (C=O) at the ω-end of the α-chain.

    • A trifluoromethyl phenoxy group attached to the β-chain .

  • Ester Moiety: An isopropyl ester group enhancing corneal penetration .

PropertyValue/DescriptionSource
Molecular FormulaC₂₆H₃₅F₃O₅
Molecular Weight498.5 g/mol
CAS Number404830-45-1
UNII4U2P9U9Z66

Pharmacological Profile and Mechanism of Action

Receptor Interaction and Ocular Hypotensive Effects

15-Keto Fluprostenol acts as a full agonist of the prostaglandin F2α (FP) receptor, similar to its parent compound travoprost . This receptor activation enhances aqueous humor outflow via:

  • Trabecular Meshwork Pathway: Increased outflow through the conventional pathway.

  • Uveoscleral Pathway: Enhanced outflow via the ciliary muscle and sclera .

Key Pharmacodynamic Properties

  • Target: FP receptor (Prostaglandin F2-alpha receptor)

  • Onset of Action: Reduced IOP observed within 24 hours of administration .

  • Duration of Action: Maintains IOP reduction for 5 consecutive days in clinical trials .

Clinical Efficacy in Glaucoma Management

Pilot Study Design and Results

A randomized, double-masked, placebo-controlled trial evaluated 15-keto Fluprostenol in normal tension glaucoma (NTG) patients .

Parameter15-Keto Fluprostenol GroupPlacebo Group
Patients6 (hospitalized for compliance)6
Dosage35 μg/ml (1 drop at 8 P.M.)Vehicle (1 drop at 8 P.M.)
Treatment Duration5 days5 days
IOP Measurement8 A.M. and 8 P.M. for 6 days8 A.M. and 8 P.M. for 6 days

Critical Findings

  • IOP Reduction:

    • 14% reduction observed 24 hours post-administration (day 2).

    • Statistically significant compared to placebo from day 3 to day 6 (p < 0.05) .

  • Safety Profile:

    • Mild hyperemia reported in 1/6 treated eyes.

    • No cardiovascular or systemic side effects observed .

Hazard CategoryClassificationHazard Statement
FlammabilityFlammable Liquid 2H225: Highly flammable liquid and vapor
Eye IrritationEye Irritation 2AH319: Causes serious eye irritation
Systemic ToxicitySTOT Single Exposure 3H336: May cause drowsiness or dizziness

Toxicological Data

Route of ExposureLD/LC50 ValuesSource
Oral (Rat)>5,000 mg/kg
Dermal (Rabbit)>5,000 mg/kg
Intraperitoneal (Mouse)70 mg/kg

Environmental Impact:

  • Aquatic Toxicity: Classified as "slightly hazardous for water" (Water Hazard Class 1) .

  • Persistence: No data on biodegradability or bioaccumulation potential .

Metabolic Pathways and Stability

Formation from Travoprost

Travoprost undergoes oxidation at the 15-hydroxyl group to form 15-keto Fluprostenol, a process mediated by cytochrome P450 enzymes or non-enzymatic oxidation . This metabolite lacks the hydroxyl group critical for receptor binding, raising questions about its intrinsic activity.

Stability Considerations

15-Keto Fluprostenol’s stability is influenced by:

  • pH: Acidic conditions may promote ester hydrolysis.

  • Oxidation: Susceptibility to further degradation under oxidative stress .

Comparative Analysis with Prostaglandin Analogues

Efficacy vs. Traditional PGAs

While 15-keto Fluprostenol demonstrated efficacy in NTG, its potency relative to other PGAs (e.g., latanoprost, bimatoprost) remains unestablished. The pilot study focused on NTG, a subgroup characterized by low baseline IOP (<22 mmHg) .

PGACommon Side Effects15-Keto Fluprostenol Side Effects
TravoprostConjunctival hyperemia, eyelash growthMild hyperemia (1/6 eyes)
LatanoprostIris pigmentation, uveitisNot reported in trials

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator